molecular formula C16H14Br2N2O3 B11995525 N'-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide

N'-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide

Katalognummer: B11995525
Molekulargewicht: 442.10 g/mol
InChI-Schlüssel: PXTXQOKISRVWTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide is a chemical compound with a complex structure, characterized by the presence of bromine atoms and a benzohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide typically involves the reaction of 2,4-dibromophenol with chloroacetic acid to form 2,4-dibromophenoxyacetic acid. This intermediate is then reacted with hydrazine to produce the corresponding hydrazide. Finally, the hydrazide is acylated with 2-methylbenzoyl chloride to yield N’-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N’-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide is unique due to its specific substitution pattern and the presence of both bromine atoms and a benzohydrazide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C16H14Br2N2O3

Molekulargewicht

442.10 g/mol

IUPAC-Name

N'-[2-(2,4-dibromophenoxy)acetyl]-2-methylbenzohydrazide

InChI

InChI=1S/C16H14Br2N2O3/c1-10-4-2-3-5-12(10)16(22)20-19-15(21)9-23-14-7-6-11(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22)

InChI-Schlüssel

PXTXQOKISRVWTC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.